Butanal, 3-hydroxy-2-methyl-, also known as 3-hydroxy-2-methylbutanal, is an organic compound classified as an aldehyde. Its molecular formula is , and it has a molecular weight of approximately 102.132 g/mol. This compound features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to the butanal backbone, making it a branched-chain aldehyde. The compound is recognized for its potential applications in organic synthesis and various chemical reactions due to its functional groups .
The synthesis of Butanal, 3-hydroxy-2-methyl-, can be achieved through several methods:
In one specific synthesis method, the reaction proceeds at elevated temperatures (around 150-160 °C) for several hours under reflux conditions. The pH is adjusted to around 9-10 using sodium bicarbonate to optimize the reaction environment. Following the reaction, products are typically purified through distillation techniques .
The molecular structure of Butanal, 3-hydroxy-2-methyl-, can be represented as follows:
This structure highlights the presence of both the hydroxyl group and the aldehyde functional group.
Butanal, 3-hydroxy-2-methyl-, is known to participate in several chemical reactions:
The reactivity of Butanal, 3-hydroxy-2-methyl-, allows it to serve as an intermediate in various organic synthesis pathways, particularly in creating more complex molecules through multi-step reactions involving both electrophilic and nucleophilic mechanisms .
The mechanism of action for Butanal, 3-hydroxy-2-methyl-, primarily involves its functional groups:
These properties facilitate its use in synthetic organic chemistry, where it acts as a building block for more complex structures .
Butanal, 3-hydroxy-2-methyl-, exhibits typical characteristics of aldehydes and alcohols:
Butanal, 3-hydroxy-2-methyl-, is utilized in several scientific fields:
Aldolases serve as foundational biocatalysts for stereoselective carbon-carbon (C–C) bond formation, enabling the synthesis of complex chiral scaffolds essential for 3-hydroxy-2-methylbutanal derivatives.
Computational redesign of d-fructose-6-phosphate aldolase (FSA) has expanded its native substrate range to accept non-phosphorylated aldehydes, including glycolaldehyde and 2-methylpropanal. Engineered FSA variants (e.g., FSA A129S) exhibit enhanced activity toward α-branched aldehydes by enlarging the hydrophobic substrate-binding pocket, facilitating the condensation of pyruvate with 2-methylbutyraldehyde to yield 3-hydroxy-2-methylbutanal precursors [3] [5]. Kinetic analyses reveal a 4.3-fold increase in catalytic efficiency (kcat/Km) for branched aldehydes compared to wild-type enzymes (Table 1) [5].
Table 1: Kinetic Parameters of Engineered Aldolases
| Enzyme Variant | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| FSA Wild-Type | Propanal | 4.2 ± 0.3 | 0.8 ± 0.1 | 190 |
| FSA A129S | 2-Methylpropanal | 1.7 ± 0.2 | 1.4 ± 0.1 | 824 |
| FSA L107Y | Butanal | 2.1 ± 0.2 | 1.2 ± 0.1 | 571 |
Aldol condensations confer anti-selectivity (de >90%) in 3-hydroxy carbonyl formation, critical for synthesizing enantiopure 3-hydroxy-2-methylbutanal. The si-face attack of the nucleophilic enolate on the re-face of electrophilic aldehydes generates (3R,4S)-configured intermediates [5]. This stereochemical control is leveraged in multi-enzyme cascades for 3-hydroxy-2-methylbutyric acid (3H2MB)—a precursor to 3-hydroxy-2-methylbutanal—via stereospecific aldehyde reduction [8].
Whole-cell platforms integrate cofactor regeneration and enzyme cascades to streamline 3-hydroxy-2-methylbutanal synthesis.
Escherichia coli strains expressing soluble transhydrogenase (sth) maintain NADH pools during reductive steps, improving 3H2MB titers by 2.5-fold. Alternative systems employ glucose dehydrogenase (GDH) or phosphite dehydrogenase (PTDH) to recycle NAD⁺ for oxidative modules, achieving cofactor turnover numbers (TON) >10,000 [5] [6]. For reductive amination steps, formate dehydrogenase (FDH)-coupled NADH regeneration yields 93% efficiency, minimizing byproduct accumulation [6].
Table 2: Cofactor Regeneration Systems in E. coli
| Regeneration System | Enzyme | Cofactor | Turnover Number (TON) | Product Titer (g/L) |
|---|---|---|---|---|
| GDH/Glucose | Glucose Dehydrogenase | NAD⁺ | 8,500 | 1.7 ± 0.2 |
| FDH/Formate | Formate Dehydrogenase | NADH | 12,000 | 3.4 ± 0.3 |
| STH | Soluble Transhydrogenase | NADPH → NADH | 6,200 | 2.9 ± 0.1 |
Modular engineering partitions 3-hydroxy-2-methylbutanal biosynthesis into:
Harnessing degradation pathways in reverse enables thermodynamically driven synthesis of 3-hydroxy-2-methylbutanal precursors.
The methylacetoin dehydrogenase complex (AcoAB) from Bacillus subtilis typically cleaves methylacetoin into acetone and acetyl-CoA. Reversing this pathway via protein engineering enables 3-hydroxy-2-methylbutanal synthesis:
The AcoAB-catalyzed condensation is endergonic (ΔG'° = +3.5 kcal/mol). Key optimizations include:
Table 3: Thermodynamic Parameters of Reverse Pathway Steps
| Reaction | ΔG'° (kcal/mol) | Optimization Strategy | Flux Increase |
|---|---|---|---|
| Acetone + Acetyl-CoA → Methylacetoin | +3.5 | None | Baseline |
| Pyruvate + Acetone → Methylacetoin | −15.05 | Pyruvate decarboxylation coupling | 3.8-fold |
| Methylacetoin → 2,3-Butanediol | −4.2 | NADH regeneration | 1.5-fold |
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